3,6-dichloro-N-[2-(pyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE: is a synthetic organic compound with the molecular formula C19H16Cl2N2OS. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine derivative and a carboxylic acid or its derivative.
Pyrrolidinyl Substitution: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Research: Employed as a building block in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,6-DICHLORO-N-PHENYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Similar structure but lacks the pyrrolidinyl group.
3,6-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Similar core structure but lacks both the phenyl and pyrrolidinyl groups.
Uniqueness
The presence of the pyrrolidinyl group in 3,6-DICHLORO-N~2~-[2-(1-PYRROLIDINYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C19H16Cl2N2OS |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(2-pyrrolidin-1-ylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-12-7-8-13-16(11-12)25-18(17(13)21)19(24)22-14-5-1-2-6-15(14)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10H2,(H,22,24) |
InChI Key |
OEJAIGWEFOKRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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